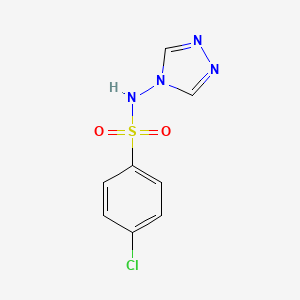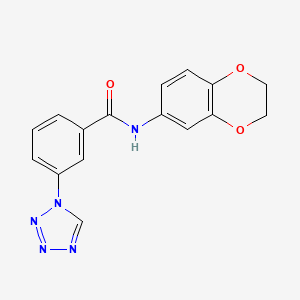
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxin moiety linked to a tetrazolylbenzamide group, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3-dihydro-1,4-benzodioxin-6-amine and 3-(1H-tetrazol-1-yl)benzoyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen) at room temperature to reflux temperature.
Catalysts and Reagents: Common catalysts include triethylamine or pyridine, and the reaction may require cooling to control the exothermic nature.
Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to maximize yield and purity. This may include using continuous flow reactors, large-scale solvent recovery systems, and stringent quality control measures to ensure consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxin or tetrazolyl groups, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, in aqueous or organic media.
Reduction: LiAlH₄, NaBH₄, in solvents like ether or THF.
Substitution: Nucleophiles such as amines, alcohols, or halides, in solvents like DMF or acetonitrile.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted benzodioxins or tetrazolylbenzamides.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules
Biology: In biological research, the compound is explored for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs or as a tool in biochemical assays.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets. The tetrazolyl group can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptors. The benzodioxin moiety may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering or inhibiting signal transduction pathways.
Transporters: The compound may interact with transport proteins, affecting the uptake or efflux of other molecules.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: A structurally similar compound with an acetamide group instead of the tetrazolyl group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Another related compound with a sulfonamide group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: A simpler analog without the tetrazolyl group.
Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide stands out due to its tetrazolyl group, which provides unique chemical and biological properties compared to its analogs. This group enhances the compound's ability to interact with biological targets and increases its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c22-16(11-2-1-3-13(8-11)21-10-17-19-20-21)18-12-4-5-14-15(9-12)24-7-6-23-14/h1-5,8-10H,6-7H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWKWQFUEPETDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
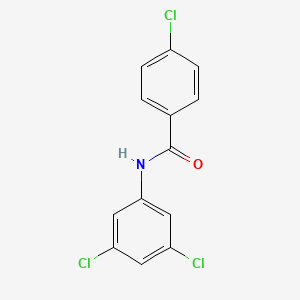
![4-methyl-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B5729664.png)
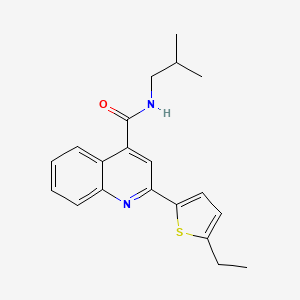

![N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5729682.png)

![2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729692.png)
![1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B5729695.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5729708.png)
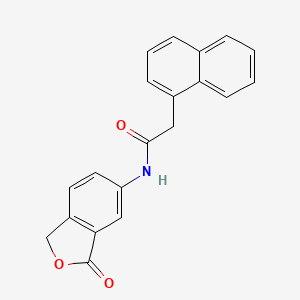
![ethyl 2-{1-[4-(1-piperidinyl)phenyl]ethylidene}hydrazinecarboxylate](/img/structure/B5729721.png)
![11-(2-Methylphenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B5729731.png)
